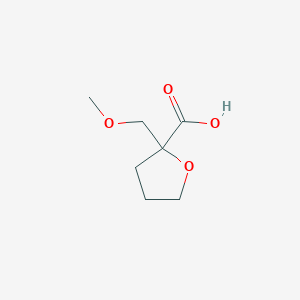
2-(Methoxymethyl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methoxymethyl)oxolane-2-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 160.17 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as 2-oxazolines, has been reported in the literature . A method involving the triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides has been described. This reaction tolerates various functional groups and generates water as the only byproduct .Molecular Structure Analysis
The molecular structure of “2-(Methoxymethyl)oxolane-2-carboxylic acid” includes a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, such as “2-(Methoxymethyl)oxolane-2-carboxylic acid”, can undergo various reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Furthermore, carboxylic acids can be converted to amides .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amino Acid Derivatives
2-(Methoxymethyl)oxolane-2-carboxylic acid derivatives have been utilized in the asymmetric synthesis of amino acid derivatives. Jakubowska et al. (2015) demonstrated the use of cyclic sulfates as epoxide-like synthons in the stereoselective synthesis of spiro derivatives of glycine equivalents, leading to derivatives of 1-aminocyclopropane-1-carboxylic acid, a key component in many biologically active compounds (Jakubowska, Żuchowski, & Kulig, 2015).
Breakdown Product Formation in Aquatic Systems
Graham et al. (1999) studied the transformation of metolachlor and alachlor (compounds containing 2-(methoxymethyl)oxolane-2-carboxylic acid moieties) in aquatic systems. They monitored the formation patterns of breakdown products, contributing to understanding the environmental fate of these substances (Graham et al., 1999).
Crystallography of Derivatives
The synthesis and crystallographic study of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, involving 2-(methoxymethyl)oxolane-2-carboxylic acid derivatives, was reported by Kennedy et al. (1999). This study contributes to the broader understanding of the structural aspects of related compounds (Kennedy et al., 1999).
Unconventional Titania Photocatalysis
Manley et al. (2012) explored the use of titania photocatalysis for carbon-carbon bond-forming processes using carboxylic acid precursors. This included efficient alkylations with methoxymethyl radicals, showcasing a novel application in synthetic chemistry (Manley et al., 2012).
Synthesis of Conformationally Restricted Chiral GABA Analogues
Papaioannou et al. (1991) discussed the synthesis of epimeric 3-amino-2-(carboxymethyl) oxolanes from (S)-N-tritylhomoserine lactone, demonstrating the chemical versatility of 2-(methoxymethyl)oxolane-2-carboxylic acid in producing chiral compounds (Papaioannou et al., 1991).
Reactive Intermediates in Peptide Synthesis
Crisma et al. (1997) provided insight into the structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids, which are important in peptide synthesis. This study underscores the role of 2-(methoxymethyl)oxolane-2-carboxylic acid derivatives in advanced organic synthesis (Crisma et al., 1997).
Electrochemical Fluorination
Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives of oxolane-2-yl-carboxylic acid. This work contributes to the understanding of the reactivity of these compounds in electrochemical processes (Takashi, Tamura, & Sekiya, 2005).
Wirkmechanismus
Mode of Action
Like other carboxylic acids, it may interact with biological targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxymethyl)oxolane-2-carboxylic acid are not well-studied. As a carboxylic acid, it is expected to be well-absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion patterns remain to be investigated .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(methoxymethyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-5-7(6(8)9)3-2-4-11-7/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUMVNVQOBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)oxolane-2-carboxylic acid | |
CAS RN |
1832579-71-1 |
Source


|
| Record name | 2-(methoxymethyl)oxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)
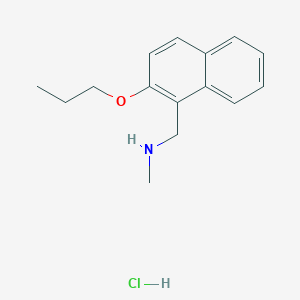
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)
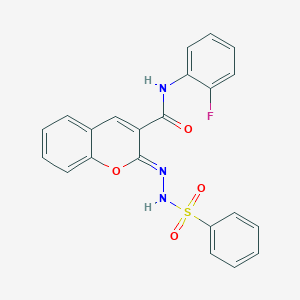
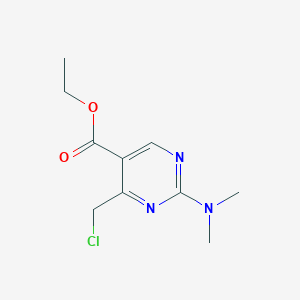
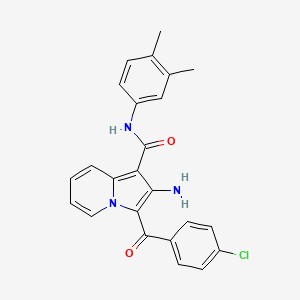
![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)
![Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2420369.png)
![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)

![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)